Cas no 2228914-07-4 (2-4-(diethylamino)-2-methoxyphenylpropanal)

2-4-(Diethylamino)-2-methoxyphenylpropanal is a specialized organic compound featuring a phenylpropanal backbone substituted with diethylamino and methoxy functional groups. Its unique structure makes it valuable as an intermediate in fine chemical synthesis, particularly in the production of dyes, pharmaceuticals, and advanced materials. The diethylamino group enhances solubility and reactivity, while the methoxy substituent contributes to electronic modulation, enabling tailored applications in photochemistry or catalysis. This compound’s well-defined molecular architecture ensures consistent performance in synthetic pathways, offering precise control over reaction outcomes. Its stability under standard conditions further supports its utility in research and industrial processes requiring high-purity intermediates.
2-4-(diethylamino)-2-methoxyphenylpropanal structure
2228914-07-4 structure
商品名:2-4-(diethylamino)-2-methoxyphenylpropanal
CAS番号:2228914-07-4
MF:C14H21NO2
メガワット:235.32204413414
CID:6170428
PubChem ID:165778825

2-4-(diethylamino)-2-methoxyphenylpropanal 化学的及び物理的性質

名前と識別子

    • 2-4-(diethylamino)-2-methoxyphenylpropanal
    • 2228914-07-4
    • 2-[4-(diethylamino)-2-methoxyphenyl]propanal
    • EN300-1812514
    • インチ: 1S/C14H21NO2/c1-5-15(6-2)12-7-8-13(11(3)10-16)14(9-12)17-4/h7-11H,5-6H2,1-4H3
    • InChIKey: QKRUYPKOMQOZTA-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=C(C=CC=1C(C=O)C)N(CC)CC

計算された属性

  • せいみつぶんしりょう: 235.157228913g/mol
  • どういたいしつりょう: 235.157228913g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 6
  • 複雑さ: 228
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 29.5Ų

2-4-(diethylamino)-2-methoxyphenylpropanal 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1812514-0.5g
2-[4-(diethylamino)-2-methoxyphenyl]propanal
2228914-07-4
0.5g
$1097.0 2023-09-19
Enamine
EN300-1812514-5.0g
2-[4-(diethylamino)-2-methoxyphenyl]propanal
2228914-07-4
5g
$3313.0 2023-06-01
Enamine
EN300-1812514-10.0g
2-[4-(diethylamino)-2-methoxyphenyl]propanal
2228914-07-4
10g
$4914.0 2023-06-01
Enamine
EN300-1812514-10g
2-[4-(diethylamino)-2-methoxyphenyl]propanal
2228914-07-4
10g
$4914.0 2023-09-19
Enamine
EN300-1812514-0.1g
2-[4-(diethylamino)-2-methoxyphenyl]propanal
2228914-07-4
0.1g
$1005.0 2023-09-19
Enamine
EN300-1812514-1.0g
2-[4-(diethylamino)-2-methoxyphenyl]propanal
2228914-07-4
1g
$1142.0 2023-06-01
Enamine
EN300-1812514-2.5g
2-[4-(diethylamino)-2-methoxyphenyl]propanal
2228914-07-4
2.5g
$2240.0 2023-09-19
Enamine
EN300-1812514-0.25g
2-[4-(diethylamino)-2-methoxyphenyl]propanal
2228914-07-4
0.25g
$1051.0 2023-09-19
Enamine
EN300-1812514-0.05g
2-[4-(diethylamino)-2-methoxyphenyl]propanal
2228914-07-4
0.05g
$959.0 2023-09-19
Enamine
EN300-1812514-1g
2-[4-(diethylamino)-2-methoxyphenyl]propanal
2228914-07-4
1g
$1142.0 2023-09-19

2-4-(diethylamino)-2-methoxyphenylpropanal 関連文献

2-4-(diethylamino)-2-methoxyphenylpropanalに関する追加情報

Chemical Profile of 2-4-(diethylamino)-2-methoxyphenylpropanal (CAS No. 2228914-07-4)

2-4-(diethylamino)-2-methoxyphenylpropanal, identified by the Chemical Abstracts Service Number (CAS No.) 2228914-07-4, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and bioorganic synthesis. This aldehyde derivative, characterized by its aromatic ring system substituted with diethylamino and methoxy groups, presents a unique structural motif that is of significant interest for its potential applications in medicinal chemistry and the development of novel bioactive molecules.

The molecular structure of 2-4-(diethylamino)-2-methoxyphenylpropanal consists of a phenyl ring modified at the 2-position by both a methoxy group and a diethylamino side chain, while the 4-position is linked to a propanal moiety. This arrangement imparts distinct electronic and steric properties to the molecule, making it a versatile intermediate in synthetic chemistry. The presence of both electron-donating (methoxy and diethylamino) and withdrawing (aldehyde) groups allows for diverse chemical transformations, including condensation reactions, nucleophilic additions, and functional group interconversions.

In recent years, there has been growing interest in exploring the pharmacological potential of aromatic aldehydes with substituents that can modulate biological targets. The compound 2-4-(diethylamino)-2-methoxyphenylpropanal has been investigated as a possible scaffold for developing agents with therapeutic effects. Its structural features suggest potential interactions with enzymes and receptors involved in various physiological pathways, making it a candidate for further pharmacological exploration.

One of the most compelling aspects of 2-4-(diethylamino)-2-methoxyphenylpropanal is its utility as a building block in the synthesis of more complex molecules. For instance, its aldehyde functionality can be readily converted into imines, oximes, or Schiff bases through condensation reactions with appropriate reagents. These derivatives have been shown to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The diethylamino group further enhances the molecule's potential by increasing its lipophilicity and solubility in organic solvents, which are critical factors for drug bioavailability.

Recent studies have highlighted the importance of optimizing synthetic routes to improve the yield and purity of 2-4-(diethylamino)-2-methoxyphenylpropanal. Advanced synthetic methodologies, such as catalytic asymmetric hydrogenation and transition-metal-catalyzed cross-coupling reactions, have been employed to achieve higher selectivity and efficiency in producing this compound. These advancements not only facilitate its use in research but also open up new avenues for industrial-scale production.

The pharmacological evaluation of 2-4-(diethylamino)-2-methoxyphenylpropanal has revealed intriguing properties that warrant further investigation. Preliminary in vitro studies suggest that this compound may interact with targets such as kinases and G-protein coupled receptors (GPCRs), which are implicated in various diseases including cancer and neurological disorders. Additionally, its ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system (CNS) drug development.

The synthesis of analogs derived from 2-4-(diethylamino)-2-methoxyphenylpropanal has also been explored to fine-tune its biological activity. By modifying substituents on the phenyl ring or introducing additional functional groups, researchers aim to enhance potency, selectivity, and pharmacokinetic profiles. Such structural modifications are crucial for developing lead compounds that can progress through preclinical testing and eventually reach clinical trials.

In conclusion, 2-4-(diethylamino)-2-methoxyphenylpropanal (CAS No. 2228914-07-4) represents a promising compound with diverse applications in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules, while its pharmacological properties suggest potential therapeutic benefits. Continued research into this compound and its derivatives will likely yield novel treatments for a wide range of diseases.

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